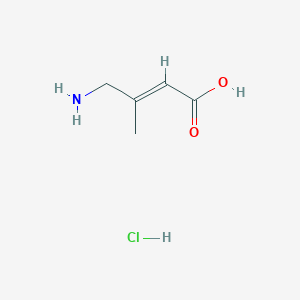

(E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride” is a complex compound. The hydrochloride part refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base . Hydrochloric acid is a corrosive, colorless acid prepared by dissolving gaseous hydrogen chloride in water .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For example, the reaction of lithium diethylcopper with (E)-2,4-dimethyl-2-hexenoyl chloride has been used in the synthesis of certain compounds . A one-pot, three-component synthesis involving acryloyl chloride was used for the synthesis of functionalized derivatives .Molecular Structure Analysis

The molecular structure of a compound like this would involve the arrangement of atoms and the chemical bonds that hold the atoms together . The structure of hydrochloric acid, for instance, contains a total of 1 bond .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex. For example, hydrolysis is a process of breaking down a molecule into smaller components . Another method to chemically generate gas is the oxidation of metals in acidic solutions .Physical and Chemical Properties Analysis

Hydrochloric acid, a component of this compound, is a colorless solution with a distinctive pungent smell and is classified as a strong acid . It’s also important to note that heavy acids dissociate completely into their ions underwater, while weak acids dissociate only partially .Wissenschaftliche Forschungsanwendungen

Neurotransmitter Analogue Synthesis

The molecule is closely related to analogues of the inhibitory neurotransmitter GABA (γ-aminobutyric acid), showcasing its potential in synthesizing conformationally restricted analogues. These analogues are crucial for understanding GABAergic activity and could have implications in designing drugs that modulate neurotransmitter systems. For example, the preparation of tritiated E- and Z-4-aminobut-2-enoic acids illustrates the synthetic capabilities and potential applications in labeling and tracking neurotransmitter analogues in biological systems (Duke et al., 1993).

Analogue Synthesis for GABA

Further expanding on its relevance to GABA, the synthesis and resolution of 2-methyl analogues of GABA, including (E)-4-Amino-2-methylbut-2-enoic acid, have been explored. These studies are foundational for understanding how modifications to the GABA molecule could affect its function and interactions within the central nervous system, potentially leading to new therapeutic agents (Duke et al., 2004).

Application in Organic Synthesis

The chemical has also found application in organic synthesis, such as in the preparation of dysideaproline E using organocatalysis. This showcases the versatility of (E)-4-Amino-3-methylbut-2-enoic acid; hydrochloride derivatives in synthesizing complex molecules, which could have various pharmaceutical and biotechnological applications (Owusu-Ansah et al., 2011).

Derivatives and Pharmacological Activities

Research into the synthesis of derivatives, such as tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, demonstrates the molecule's adaptability in creating compounds with potential pharmacological benefits. The modifications enable the exploration of new therapeutic pathways and drug discovery efforts, highlighting the broad applicability of this molecule and its derivatives in medicinal chemistry (Putis et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions of research into such compounds could be vast. For example, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, the use of topical photosensitizers and modified light delivery regimens to achieve improved therapeutic outcomes with less toxicity in patients is being explored .

Relevant Papers There are numerous papers relevant to the study of such compounds. For example, a paper on the recent advances in amino acid production discusses the importance of Corynebacterium glutamicum in amino acid fermentation . Another paper discusses the recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A third paper provides a comprehensive review of the use of 5-aminolevulinic acid in photodynamic therapy .

Eigenschaften

IUPAC Name |

(E)-4-amino-3-methylbut-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-4(3-6)2-5(7)8;/h2H,3,6H2,1H3,(H,7,8);1H/b4-2+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPIOTMFYRVKLI-VEELZWTKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)

![(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2565163.png)

![5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2565165.png)